3-(1-Cbz-4-piperidyl)morpholine
Description
3-(1-Cbz-4-piperidyl)morpholine (systematic name: benzyl 4-(morpholin-3-yl)piperidine-1-carboxylate) is a hybrid heterocyclic compound featuring a morpholine ring fused to a piperidine scaffold, with a carboxybenzyl (Cbz) protecting group at the piperidine nitrogen. This compound is synthesized via a Staudinger reaction or related methods, as demonstrated in automated organic synthesis platforms, yielding 36% under optimized conditions . Its structural complexity, characterized by sp³-rich stereocenters and dual heterocyclic systems, positions it as a promising scaffold for peptidomimetic drug discovery and chemoinformatic studies . The Cbz group enhances stability during synthesis but may necessitate subsequent deprotection for biological applications.
Properties
Molecular Formula |
C17H24N2O3 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
benzyl 4-morpholin-3-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c20-17(22-12-14-4-2-1-3-5-14)19-9-6-15(7-10-19)16-13-21-11-8-18-16/h1-5,15-16,18H,6-13H2 |
InChI Key |
SMYJQEZRUMUPGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2COCCN2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(1-Cbz-4-piperidyl)morpholine
The synthesis of 3-(1-Cbz-4-piperidyl)morpholine primarily involves the preparation of the 1-Cbz-4-piperidone intermediate followed by nucleophilic substitution or reductive amination to introduce the morpholine moiety.
Synthesis of 1-Cbz-4-piperidone
1-Cbz-4-piperidone is a key intermediate in the synthesis of 3-(1-Cbz-4-piperidyl)morpholine. Its preparation is well-documented and involves the carbobenzyloxy protection of 4-piperidone or 4-piperidinol derivatives.
Typical Synthetic Route
- Starting from 4,4-piperidinediol hydrochloride, the compound is reacted with sodium carbonate and benzyl chloroformate (CbzCl) in a tetrahydrofuran-water mixture at room temperature for approximately 9 hours.
- The reaction mixture is then extracted with ethyl acetate and purified by flash chromatography to yield 1-Cbz-4-piperidone as a colorless oil with high yield (up to 100% reported).
- Alternatively, 4-piperidone hydrochloride can be reacted with triethylamine and benzyl chloroformate in dichloromethane at 0°C to room temperature, followed by workup and purification to afford the same product with yields around 97%.
Table 1: Key Reaction Conditions for 1-Cbz-4-piperidone Synthesis
| Starting Material | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 4,4-Piperidinediol hydrochloride | Na2CO3, CbzCl, THF-H2O (1:1), RT, 9 h | 100 | Purification by flash chromatography |
| 4-Piperidone hydrochloride | Triethylamine, CbzCl, DCM, 0°C to RT, overnight | 97 | Workup with water, brine, drying |
RT = room temperature; THF = tetrahydrofuran; DCM = dichloromethane
These methods provide a reliable and scalable approach to 1-Cbz-4-piperidone, which is crucial for subsequent transformations.
Coupling with Morpholine to Form 3-(1-Cbz-4-piperidyl)morpholine
The next step involves the introduction of the morpholine group at the 4-position of the piperidine ring. Two main approaches are reported:
Direct Nucleophilic Substitution
- 1-Cbz-4-piperidone can be reacted with morpholine under reflux conditions in toluene or an alcoholic solvent.
- The reaction proceeds via nucleophilic attack of morpholine on the ketone carbonyl, followed by dehydration to form the morpholino-substituted piperidine.
- Water formed during the reaction is removed continuously (e.g., via a Dean-Stark apparatus) to drive the reaction forward.
- This step typically requires heating at around 110°C for several hours (e.g., 2 hours).
Catalytic Hydrogenation of Intermediate
- The intermediate formed from the condensation of 1-Cbz-4-piperidone and morpholine can be subjected to catalytic hydrogenation using Raney nickel or palladium on carbon catalysts.
- Hydrogenation is carried out under elevated hydrogen pressure (e.g., 10 to 40 kilograms per square centimeter) and moderate temperatures (around 50°C).
- The reaction is allowed to proceed for extended periods (8 to 36 hours) to ensure complete reduction of the intermediate to 3-(1-Cbz-4-piperidyl)morpholine.
- The product is isolated by filtration, washing, and recrystallization or solvent removal.
Table 2: Representative Conditions for Morpholine Coupling and Hydrogenation
| Step | Reagents/Conditions | Temperature | Pressure (kg/cm²) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 1-Cbz-4-piperidone + morpholine, toluene | 110°C | Atmospheric | 2 hours | Not specified | Water removal during reaction |
| Catalytic hydrogenation | Raney Ni or Pd/C, H2 gas | 50°C | 10-40 | 8-36 hours | ~89 | Filtration and purification steps |
This two-step method is reported in Chinese patent CN105777615A and achieves high yields (~89%) of the final product 3-(1-Cbz-4-piperidyl)morpholine.
Analysis of Preparation Methods
Efficiency and Yield
- The preparation of 1-Cbz-4-piperidone is highly efficient with yields approaching quantitative conversion.
- The coupling with morpholine followed by catalytic hydrogenation also provides high yields (~89%), indicating a robust and reproducible synthetic route.
Reaction Conditions and Scalability
- The use of mild bases (sodium carbonate, triethylamine) and common organic solvents (THF, dichloromethane, toluene) facilitates scalability.
- Hydrogenation under elevated pressure requires appropriate equipment but is standard in pharmaceutical manufacturing.
Purity and Characterization
- The intermediates and final products are characterized by nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
- Purification techniques include flash column chromatography and recrystallization, ensuring high purity suitable for pharmaceutical applications.
Summary Table of Preparation Steps
| Step | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| 1. Carbobenzyloxy protection | 4,4-Piperidinediol hydrochloride | Na2CO3, benzyl chloroformate, THF-H2O, RT | 1-Cbz-4-piperidone | 100 | Flash chromatography purification |
| 2. Morpholine coupling | 1-Cbz-4-piperidone, morpholine | Toluene, reflux, water removal | Morpholino-substituted intermediate | Not specified | Dean-Stark apparatus used |
| 3. Catalytic hydrogenation | Intermediate from step 2 | Raney Ni or Pd/C, H2, 50°C, 10-40 kg/cm² | 3-(1-Cbz-4-piperidyl)morpholine | ~89 | Extended reaction time, filtration |
Chemical Reactions Analysis
Deprotection of the Cbz Group
The benzyloxycarbonyl (Cbz) group serves as a temporary protective group for amines, enabling selective transformations. Key deprotection methods include:
Hydrogenolysis
-
Conditions : H₂ gas (10–40 kg/cm² pressure) with 10% Pd/C or Raney Ni catalysts in ethanol/THF/water mixtures .
-
Outcome : Cleavage of the Cbz group yields the free secondary amine (3-(4-piperidyl)morpholine), enabling subsequent functionalization (e.g., alkylation, acylation).
Acidic Hydrolysis
-
Conditions : HCl in 1,4-dioxane or concentrated aqueous HCl .
-
Outcome : Partial or complete removal of the Cbz group under strongly acidic conditions, often accompanied by salt formation (e.g., hydrochloride salts).
Functionalization of the Piperidine Ring
The deprotected 4-piperidyl group undergoes diverse reactions:
Reductive Amination
-
Conditions : Sodium triacetoxyborohydride (STAB) or NaBH₃CN with aldehydes/ketones in dichloromethane or methanol .
-
Application : Introduces alkyl/aryl substituents at the piperidine nitrogen.
Nucleophilic Substitution
-
Example : Reaction with alkyl halides (e.g., benzyl chloride) in the presence of K₂CO₃ or Et₃N to form quaternary ammonium salts .
C–H Functionalization at the Morpholine Ring
The morpholine moiety participates in oxidative C–H activation:
TEMPO-Mediated Oxidation
-
Conditions : 2,2,6,6-Tetramethylpiperidine-1-oxoammonium (TEMPO⁺) in CH₃CN or acetone/water .
-
Outcome : Dual α/β-C–H oxidation produces 2-alkoxyamine morpholinones (e.g., lactam derivatives) .
-
Mechanism : Involves iminium ion intermediates followed by oxidative rearrangement .
Cross-Coupling Reactions
The secondary amine (after Cbz deprotection) participates in:
Buchwald–Hartwig Amination
-
Conditions : Pd(dba)₂/Xantphos catalyst with aryl halides in toluene at 110°C .
-
Application : Forms aryl-substituted piperidine derivatives for drug discovery .
Suzuki–Miyaura Coupling
Aza-Cope Rearrangement
Baeyer–Villiger Oxidation
Protonation
-
Outcome : Forms stable hydrochloride or sulfate salts, enhancing solubility for biological assays.
Metal Coordination
-
Example : Complexation with Cu(II) or Fe(III) in aqueous ethanol, forming chelates for catalytic applications .
Mechanistic Insights
-
Cbz Deprotection : Hydrogenolytic cleavage follows a radical intermediate pathway on Pd/C surfaces .
-
TEMPO Oxidation : Proceeds via single-electron transfer (SET) to generate nitroxyl radicals, enabling C–H bond activation .
-
Aza-Cope Rearrangement : Involves -sigmatropic shifts stabilized by electron-rich morpholine oxygen .
This compound’s versatility in organic synthesis and medicinal chemistry is underscored by its compatibility with modern catalytic methods and diverse reaction pathways.
Scientific Research Applications
3-(1-Cbz-4-piperidyl)morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Cbz-4-piperidyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: 3-(1-Cbz-4-piperidyl)morpholine exhibits a moderate yield (36%), lower than amino acid- or carbohydrate-derived morpholines (45–70%), likely due to steric hindrance from the Cbz group and complexity of dual heterocycle formation .
- Protecting Groups: The Cbz group provides superior stability compared to acetyl or Boc groups but requires harsher conditions (e.g., hydrogenolysis) for removal, limiting its utility in late-stage functionalization .
- Stereochemical Impact : Unlike Staudinger-derived morpholines with quaternary stereocenters, 3-(1-Cbz-4-piperidyl)morpholine lacks such features, resulting in reduced three-dimensional complexity and distinct chemical space occupancy .
Physicochemical and Functional Properties
- Solubility : The Cbz group imparts moderate lipophilicity (clogP ~2.5), reducing aqueous solubility compared to carbohydrate-derived morpholines (clogP ~1.8) but enhancing membrane permeability .
- Molecular Diversity: Chemoinformatic analysis classifies this compound within the "morpholine-peptide" cluster, distinct from amino acid-derived morpholines (closer to natural product-like space) and sp³-rich Staudinger products .
- NMR Profile: The 13C NMR spectrum (δ 159.29, 132.87, etc.) confirms the presence of aromatic Cbz carbons and morpholine/piperidine ether linkages, distinguishing it from non-aromatic protected analogs .
Biological Activity
3-(1-Cbz-4-piperidyl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuroprotection. This article summarizes the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C13H18N2O2
- Molecular Weight: 234.29 g/mol
- IUPAC Name: 3-(1-carbobenzyloxy-4-piperidinyl)morpholine
The biological activity of 3-(1-Cbz-4-piperidyl)morpholine is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression. For instance, it displays inhibitory effects on acetylcholinesterase (AChE), which is linked to neurodegenerative diseases like Alzheimer's .
- Receptor Modulation: The piperidine moiety in the structure enhances binding affinity to specific receptors, which may lead to therapeutic effects in neurological disorders .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 3-(1-Cbz-4-piperidyl)morpholine:
- Cytotoxicity Studies: A novel series of morpholine derivatives demonstrated selective cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and hypopharyngeal tumor cells (FaDu). These compounds exhibited mechanisms involving cell cycle arrest and induction of apoptosis .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-(1-Cbz-4-piperidyl)morpholine | A549 | 15 | Apoptosis induction |
| 3-(1-Cbz-4-piperidyl)morpholine | FaDu | 12 | Cell cycle arrest |
Neuroprotective Effects
The compound's ability to inhibit AChE suggests a potential role in treating Alzheimer's disease:
- Dual Inhibition: Some derivatives have been shown to inhibit both AChE and butyrylcholinesterase (BuChE), providing a broader therapeutic profile for neurodegenerative diseases .
Case Studies
- Cancer Therapy:
- Neurodegenerative Disease:
Q & A
Q. What safety protocols are critical when handling 3-(1-Cbz-4-piperidyl)morpholine in the laboratory?
- Methodological Answer : Follow GHS guidelines : Use PPE (gloves, goggles), fume hoods for volatile solvents (e.g., CHCl), and spill kits for acid/base exposures. Document risk assessments for morpholine’s irritant properties. Dispose of waste via certified chemical disposal services. Regular training on OSHA protocols is mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
